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Compound of Interest

Compound Name: 1-Bromo-7-chloroisoquinoline

Cat. No.: B1375658 Get Quote

An In-depth Technical Guide to 1-Bromo-7-chloroisoquinoline: Synthesis, Reactivity, and

Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 1-Bromo-7-chloroisoquinoline, a

key heterocyclic building block for researchers, medicinal chemists, and drug development

professionals. The document details the compound's chemical identity, presents a robust and

detailed protocol for its synthesis, and offers an in-depth analysis of its chemical reactivity. A

core focus is placed on the differential reactivity of the C1-chloro and C7-bromo substituents,

which enables selective and sequential functionalization through palladium-catalyzed cross-

coupling and nucleophilic aromatic substitution reactions. This strategic utility is highlighted in

the context of medicinal chemistry, providing a roadmap for its application in the synthesis of

complex molecular scaffolds for drug discovery programs.

Chemical Identity and Properties
1-Bromo-7-chloroisoquinoline is a dihalogenated heterocyclic compound that serves as a

versatile intermediate in organic synthesis. Its formal IUPAC name is 7-bromo-1-

chloroisoquinoline[1][2]. The presence of two distinct halogen atoms at electronically different

positions on the isoquinoline core is the key feature that underpins its synthetic value.
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Property Value Source(s)

IUPAC Name 7-bromo-1-chloroisoquinoline [1][2]

CAS Number 215453-51-3 [1][2]

Molecular Formula C₉H₅BrClN [1][2]

Molecular Weight 242.50 g/mol [2][3]

Appearance
Cream or yellow crystalline

powder
[1]

Melting Point 121-126 °C [3]

InChI Key
UMSWWSIVPWVJOX-

UHFFFAOYSA-N
[1][2]

Synthesis of 7-Bromo-1-chloroisoquinoline
The most direct and commonly employed synthesis of 7-bromo-1-chloroisoquinoline starts from

the corresponding 7-bromo-1-hydroxyisoquinoline precursor[4]. The transformation is a

chlorination reaction facilitated by a strong dehydrating and chlorinating agent, typically

phosphorus oxychloride (POCl₃).

Reaction Mechanism
The reaction proceeds via the isoquinolone tautomer of the starting material. The mechanism

involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of

POCl₃. This forms a phosphate ester intermediate, which activates the C1 position.

Subsequent attack by a chloride ion and elimination of a phosphate byproduct yields the final

product. The pyridine-like nitrogen in the isoquinoline ring facilitates this process by

withdrawing electron density, making the C1 position more electrophilic.

Detailed Experimental Protocol
Reagents and Equipment:

7-bromo-1-hydroxyisoquinoline
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Phosphorus oxychloride (POCl₃)

Ice/water mixture

Aqueous ammonia

Round-bottom flask with reflux condenser and magnetic stirrer

Heating mantle

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Reaction Setup: In a well-ventilated fume hood, cautiously add 7-bromo-1-

hydroxyisoquinoline (0.05 mol, 11.2 g) portionwise to phosphorus oxychloride (0.5 mol,

46.6 mL) in a round-bottom flask at room temperature[4]. Safety Note: Phosphorus

oxychloride is highly corrosive and reacts violently with water. Always handle with

appropriate personal protective equipment (gloves, safety glasses, lab coat).

Heating: Heat the resulting mixture to 100 °C with vigorous stirring for 90 minutes[4]. The

reaction should be monitored for completion by Thin Layer Chromatography (TLC).

Quenching: After cooling to room temperature, cautiously pour the reaction mixture onto a

stirred ice/water slurry (200 mL)[4]. This step must be performed slowly and carefully in a

large beaker to manage the exothermic reaction and release of HCl gas.

Neutralization and Precipitation: Slowly add aqueous ammonia dropwise to the mixture

until the pH reaches 8. This will neutralize the excess acid and precipitate the crude

product[4].

Isolation: Collect the resulting precipitate by vacuum filtration, washing thoroughly with

cold water to remove inorganic salts[4].

Drying: Dry the isolated solid under reduced pressure at 45 °C for 12 hours to yield the

final product, typically as a beige or yellow solid[4].
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Synthesis Workflow Diagram

Starting Material

Reaction Conditions

Workup & Isolation

Final Product

7-Bromo-1-hydroxyisoquinoline

1. Add POCl₃ (10 eq)
2. Heat to 100 °C, 90 min

1. Quench on ice/water

2. Neutralize with aq. NH₃ (pH 8)

3. Filter and wash with H₂O

4. Dry under vacuum

7-Bromo-1-chloroisoquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 7-Bromo-1-chloroisoquinoline.
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Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized

compound.

Technique Expected Results

¹H NMR

(DMSO-d₆) δ 8.4 (s, 1H), 8.38-8.34 (d, J=6 Hz,

1H), 8.07-8.03 (m, 2H), 7.96-7.91 (d, J=6 Hz,

1H)[4].

LCMS

m/z = 242, 244, 246, corresponding to the

isotopic pattern of one bromine and one chlorine

atom[4].

HPLC Purity assessment, typically >96%[4].

Chemical Reactivity and Synthetic Utility
The synthetic power of 7-bromo-1-chloroisoquinoline lies in the differential reactivity of its two

carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl bond, making it

more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions[2].

Conversely, the C1 position is activated towards nucleophilic aromatic substitution (SₙAr) by the

electron-withdrawing effect of the adjacent ring nitrogen. This allows for selective, stepwise

functionalization.

Site-Selective Cross-Coupling at C7
The C7-Br bond is the preferred site for palladium-catalyzed reactions such as Suzuki-Miyaura,

Buchwald-Hartwig, and Heck couplings. The stronger C1-Cl bond typically remains intact under

standard conditions for C-Br coupling.

Generic Protocol (Suzuki-Miyaura Coupling):

To a degassed solution of 7-bromo-1-chloroisoquinoline (1 equiv.), an appropriate

arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent system like

1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
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Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-90 °C for 2-6 hours,

monitoring by TLC.

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and

wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Site-Selective Nucleophilic Aromatic Substitution (SₙAr)
at C1
The C1-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols,

thiols). The reaction proceeds via an addition-elimination mechanism, forming a stabilized

Meisenheimer complex[5].

Generic Protocol (Amination):

In a sealed vessel, dissolve 7-bromo-1-chloroisoquinoline (1 equiv.) in a polar aprotic

solvent such as DMF or NMP.

Add the desired amine nucleophile (1.1-2.0 equiv.) and, if necessary, a non-nucleophilic

base (e.g., DIPEA) to scavenge the HCl byproduct.

Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by

TLC/LCMS).

Cool the reaction, pour into water, and extract the product with an organic solvent.

Wash the combined organic layers with water and brine, dry, and concentrate.

Purify by column chromatography or recrystallization.

Reactivity and Sequential Functionalization Strategy
Caption: Differential reactivity of 7-Bromo-1-chloroisoquinoline.
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Applications in Medicinal Chemistry and Drug
Discovery
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in

numerous bioactive natural products and synthetic drugs[3]. The ability to selectively introduce

diverse substituents at the C1 and C7 positions makes 7-bromo-1-chloroisoquinoline a

valuable starting point for building libraries of drug-like molecules.

The strategic placement of halogens allows for vector-based drug design. For example, a

pharmacophore responsible for target binding can be installed at the more reactive C7 position

via a Suzuki coupling, while the C1 position can be functionalized with a group designed to

improve pharmacokinetic properties (e.g., solubility, metabolic stability) via an SₙAr reaction.

This approach is common in the development of kinase inhibitors and other targeted therapies.

For instance, analogous 7-bromo-4-chloro-quinoline scaffolds have been successfully utilized

as versatile starting points for synthesizing novel anticancer agents by leveraging the

differential reactivity of the two halogen atoms[6]. Patents in drug discovery frequently claim

large chemical spaces accessible from such versatile intermediates, underscoring their

importance in creating novel intellectual property[7][8][9].

Safety and Handling
7-Bromo-1-chloroisoquinoline is classified as acutely toxic if swallowed, causes skin irritation,

and can cause serious eye damage. It may also cause respiratory irritation[2][3].

GHS Hazard Codes: H301, H315, H318, H335[3].

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and

contact with skin and eyes. Store in a tightly sealed container in a dry, cool place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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